molecular formula C14H16N6O2S B2376813 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034282-49-8

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2376813
CAS No.: 2034282-49-8
M. Wt: 332.38
InChI Key: WAOYTIKYSSFQMG-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a novel chemical entity designed for advanced pharmaceutical and biochemical research. This compound features the [1,2,4]triazolo[4,3-a]pyrazine scaffold, a versatile fused heterocyclic system recognized as a key template in medicinal chemistry due to its diverse biological activities and its role as a privileged structure in drug discovery . The 8-ethoxy substitution and the methylthiazole carboxamide moiety are intended to modulate the compound's physicochemical properties and biological interactions, making it a promising candidate for investigating new therapeutic targets. The triazolo[4,3-a]pyrazine core is a well-established building block in developing enzyme inhibitors and receptor modulators. Derivatives of this scaffold have demonstrated significant research potential in areas such as diabetes, through dipeptidyl peptidase-4 (DPP-IV) inhibition , and in immunology, as potent antagonists of the P2X7 receptor, a key modulator of the inflammatory response . Furthermore, this chemotype has been investigated for its inhibitory activity against human renin and BRD4, indicating broader applicability in oncology and cardiovascular disease research . Researchers can utilize this compound as a chemical tool to probe novel signaling pathways or as a lead structure for the development of new inhibitors targeting a range of enzymes and receptors involved in human disease.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-4-22-14-12-19-18-10(20(12)6-5-15-14)7-16-13(21)11-8(2)17-9(3)23-11/h5-6H,4,7H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOYTIKYSSFQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(N=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety and a triazolo-pyrazine core.

  • Molecular Formula : C₁₄H₁₇N₇O₂
  • Molecular Weight : 315.33 g/mol
  • CAS Number : 2034201-25-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Ethoxy Group : Alkylation reactions using ethyl halides are employed.
  • Formation of the Thiazole Moiety : The thiazole component is synthesized through condensation reactions involving appropriate precursors.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:

  • Antifungal Activity : Compounds containing thiazole derivatives have shown effectiveness against various fungal strains such as Candida albicans and Cryptococcus neoformans . The presence of hydrophobic chains enhances this activity.
Compound Target Organism MIC (μg/mL)
Compound 15C. albicans1.56
Compound 16C. krusei6.25

Antibacterial Activity

The compound's potential antibacterial properties have been evaluated against both Gram-positive and Gram-negative bacteria:

  • Activity Against Bacteria : Studies show that derivatives similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl) exhibit moderate to good antibacterial activity .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0

Antiparasitic Activity

Compounds in this category have also been tested for antiparasitic effects against protozoan parasites such as Leishmania and Trypanosoma.

The biological activity is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can also modulate receptor activity leading to altered signaling pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Antifungal Activity : A study demonstrated that a derivative exhibited superior antifungal activity compared to fluconazole against multiple strains .
  • Antibacterial Screening : Another study reported that a related compound displayed an IC50 value of 5.3 μM against bacterial strains .

Comparison with Similar Compounds

Research Findings and Limitations

  • Activity Data: No direct biological data for the target compound are available in the evidence. Comparisons rely on structural analogs and substituent trends. For example, electron-withdrawing groups (e.g., nitro in ) often enhance target affinity but reduce solubility, whereas alkyl groups (e.g., ethoxy) balance lipophilicity and stability .
  • Statistical Significance : emphasizes rigorous statistical validation (p ≤ 0.05) in biological assays, a standard the target compound’s future studies should adopt .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolopyrazine core via cyclization of precursors like hydrazine derivatives with diethyl oxalate or α-haloketones under reflux in solvents such as THF or toluene .
  • Step 2 : Introduction of the ethoxy group at the 8-position of the triazolopyrazine ring using nucleophilic substitution or fluoroacylation with trifluoroethyl acetate .
  • Step 3 : Coupling the thiazole-5-carboxamide moiety via reductive amination or carbodiimide-mediated amide bond formation .
  • Critical factors : Temperature control (e.g., 60–80°C for cyclization), solvent polarity (THF for intermediate stability), and stoichiometric ratios to minimize side products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • NMR spectroscopy (¹H/¹³C): Identifies proton environments and carbon frameworks, especially for distinguishing regioisomers in triazolopyrazine and thiazole rings .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogens (e.g., Cl, F) .
  • HPLC with UV/Vis detection : Assesses purity (>95% required for biological assays) and monitors reaction progress .
  • X-ray crystallography (if crystalline): Resolves ambiguities in stereochemistry or ring conformations .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Answer :

  • Byproducts from incomplete cyclization : Detectable via HPLC retention time shifts. Mitigated by optimizing reaction time (e.g., 12–24 hours for triazole ring closure) .
  • Residual solvents (DMF, dioxane) : Removed via vacuum drying or column chromatography with ethyl acetate/hexane gradients .
  • Oxidation of thiazole sulfur : Prevented by conducting reactions under inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amide coupling step?

  • Answer :

  • Catalyst selection : Use HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for efficient amide bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require low temperatures (0–5°C) to suppress racemization .
  • Stoichiometry : A 1.2:1 molar ratio of carboxamide to triazolopyrazine intermediate minimizes unreacted starting material .
  • Real-time monitoring : Use TLC or inline IR spectroscopy to track coupling completion .

Q. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Answer :

  • Re-evaluate docking parameters : Adjust protonation states of heterocyclic nitrogen atoms (e.g., triazole) to match physiological pH .
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly .
  • Consider off-target effects : Screen against related enzymes (e.g., cytochrome P450 isoforms) to identify non-specific interactions .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to test SAR hypotheses .

Q. What strategies are effective for enhancing the metabolic stability of this compound in preclinical studies?

  • Answer :

  • Blocking labile sites : Introduce electron-withdrawing groups (e.g., CF₃) at the 8-position of the triazolopyrazine to reduce oxidative metabolism .
  • Isosteric replacement : Substitute the thiazole ring with oxadiazole to improve resistance to hepatic CYP450 enzymes .
  • Prodrug approaches : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .

Methodological Challenges and Solutions

Q. How to design analogs to probe the role of the ethoxy group in biological activity?

  • Answer :

  • Synthetic modifications : Replace ethoxy with smaller (methoxy) or bulkier (isopropoxy) groups to assess steric effects .
  • Electron-deficient variants : Introduce fluorine atoms or nitro groups to alter electronic properties and hydrogen-bonding potential .
  • Biological testing : Compare IC₅₀ values against fungal lanosterol 14α-demethylase (CYP51) to correlate substituent effects with antifungal potency .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • Answer :

  • Gene knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., CYP51) in fungal strains and assess resistance .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment, highlighting pathways affected .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .

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